![molecular formula C45H51N9O9 B12780188 1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo- CAS No. 68310-49-6](/img/structure/B12780188.png)
1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 269-716-0, also known as C12-18-alkyldimethylbenzylammonium chloride, is a quaternary ammonium compound. It is widely used as a disinfectant, antiseptic, and surfactant due to its excellent antimicrobial properties. This compound is commonly found in various household and industrial cleaning products.
準備方法
Synthetic Routes and Reaction Conditions
C12-18-alkyldimethylbenzylammonium chloride is synthesized through the reaction of C12-18-alkyldimethylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:
C12-18-alkyldimethylamine+benzyl chloride→C12-18-alkyldimethylbenzylammonium chloride
Industrial Production Methods
In industrial settings, the production of C12-18-alkyldimethylbenzylammonium chloride involves the continuous addition of benzyl chloride to a solution of C12-18-alkyldimethylamine in a suitable solvent. The reaction mixture is maintained at an elevated temperature to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
C12-18-alkyldimethylbenzylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.
Major Products
Oxidation: N-oxides of C12-18-alkyldimethylbenzylammonium chloride.
Reduction: Tertiary amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
C12-18-alkyldimethylbenzylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to ensure sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Incorporated in cleaning products for its antimicrobial properties, ensuring hygiene in various environments.
作用機序
The antimicrobial action of C12-18-alkyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
C12-18-alkyldimethylbenzylammonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to function effectively in both acidic and alkaline environments. This makes it highly versatile for use in various applications, from household cleaners to industrial disinfectants.
特性
CAS番号 |
68310-49-6 |
|---|---|
分子式 |
C45H51N9O9 |
分子量 |
861.9 g/mol |
IUPAC名 |
N-[3-[3,5-bis[2-methyl-3-[(2-oxoazepane-1-carbonyl)amino]phenyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]-2-methylphenyl]-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C45H51N9O9/c1-28-31(46-40(58)49-25-10-4-7-22-37(49)55)16-13-19-34(28)52-43(61)53(35-20-14-17-32(29(35)2)47-41(59)50-26-11-5-8-23-38(50)56)45(63)54(44(52)62)36-21-15-18-33(30(36)3)48-42(60)51-27-12-6-9-24-39(51)57/h13-21H,4-12,22-27H2,1-3H3,(H,46,58)(H,47,59)(H,48,60) |
InChIキー |
SQUJXPIMSYXOJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N2C(=O)N(C(=O)N(C2=O)C3=CC=CC(=C3C)NC(=O)N4CCCCCC4=O)C5=CC=CC(=C5C)NC(=O)N6CCCCCC6=O)NC(=O)N7CCCCCC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


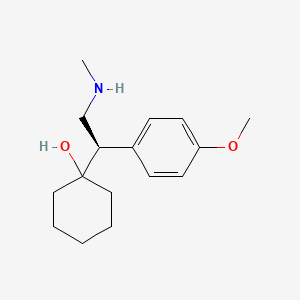
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
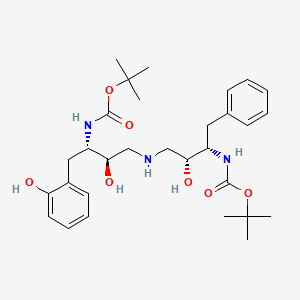
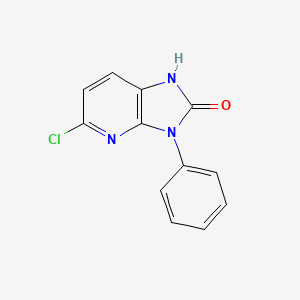
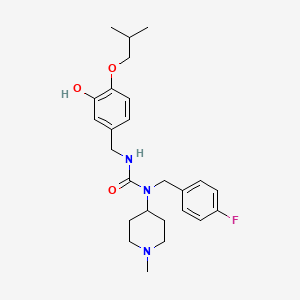
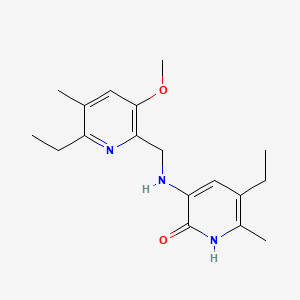

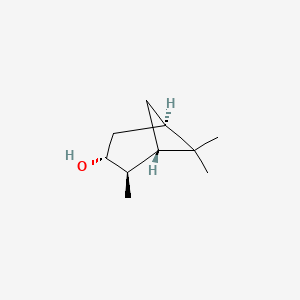


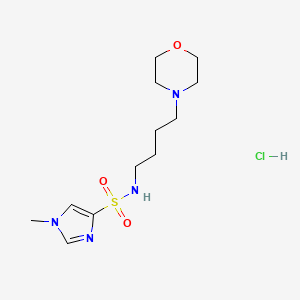
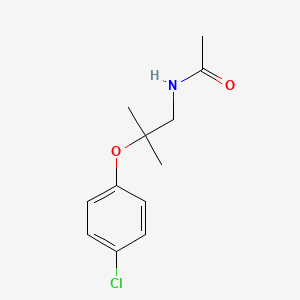
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

